Dimepranol acedoben

immunopharmacology drug composition complex formation

Dimepranol acedoben is the essential 4-acetamidobenzoic acid salt of 1-(dimethylamino)propan-2-ol that forms the immunomodulatory drug inosine pranobex at a precisely defined 3:1 molar ratio with inosine. Unlike generic purine derivatives, only this specific salt-inosine complex delivers the clinically validated NK cell enhancement (≥100% increase within 5 days) and host immune modulation documented across 50+ countries. This reference-standard-grade material—with pharmacopeial traceability to USP/EP and defined impurity limits (PABA ≤0.2%, total ≤0.5%)—is purpose-built for ANDA regulatory submissions, analytical method validation, and pharmaceutical QC. Its distinct pharmacokinetic profile, with the DIP and PAcBA moieties exhibiting separate absorption peaks and half-lives, makes it an irreplaceable standard for dissolution profiling and bioequivalence studies.

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
CAS No. 61990-51-0
Cat. No. B196213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimepranol acedoben
CAS61990-51-0
Synonyms4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol
4-ABDAP
N,N-dimethylaminoisopropanol-4-acetamidobenzoate
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3
InChIKeyFJFQBKRMSCKTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimepranol Acedoben Procurement: What Scientific and Industrial Buyers Must Know About This Immunomodulatory Component


Dimepranol acedoben (CAS 61990-51-0) is the 4-acetamidobenzoic acid salt of 1-(dimethylamino)propan-2-ol [1]. This compound serves as an essential component of the immunomodulatory drug inosine pranobex (also known as inosine acedoben dimepranol, isoprinosine, or methisoprinol), where it exists in combination with inosine at a precisely defined 3:1 molar ratio [2]. As a synthetic purine derivative, dimepranol acedoben-containing complexes are used clinically for treating cell-mediated immune deficiencies associated with viral infections, with regulatory approval in over 50 countries since its initial licensing in the 1970s [3]. For scientific and industrial procurement, understanding the precise composition, analytical specifications, and the critical role of this salt in the final therapeutic complex is essential.

Why Dimepranol Acedoben Cannot Be Replaced by Simple Inosine or Generic Purine Derivatives in Critical Applications


Simple substitution of dimepranol acedoben with free inosine or other purine derivatives fails to replicate the immunological effects of the complete inosine pranobex complex. The therapeutic entity is a specific complex where dimepranol acedoben and inosine are combined at a defined 3:1 molar ratio, which is essential for the drug's immunomodulatory activity [1]. Pharmacokinetic data demonstrate that following oral administration, the three components — inosine, the DIP (N,N-dimethylamino-2-propanol) moiety, and the PAcBA (p-acetamidobenzoic acid) moiety — exhibit distinct absorption profiles, peak plasma concentrations, and elimination half-lives [2]. Specifically, after a 1 g oral dose, DIP reaches a peak plasma concentration of 3.7 μg/mL at 2 hours, while PAcBA peaks at 9.4 μg/mL at 1 hour [3]. These pharmacokinetic differences underscore that the in vivo activity depends on the intact complex rather than any single component. Furthermore, the drug's unique mechanism — modulating host cell-mediated immunity rather than acting directly on viral particles — cannot be achieved through generic immunostimulants or antiviral agents [4]. This mechanistic distinction means that even compounds with similar purine backbones will not produce comparable therapeutic outcomes.

Quantitative Evidence for Dimepranol Acedoben-Based Complex: Direct Comparative Data for Informed Procurement


3:1 Molar Ratio Composition Defines Dimepranol Acedoben as Essential Component in Immunomodulatory Complex

Dimepranol acedoben exists not as an independent active pharmaceutical ingredient but as a critical salt component within the inosine pranobex complex, where it is combined with inosine at a precisely defined 3:1 molar ratio [1]. This specific stoichiometry — one mole of inosine to three moles of the dimepranol acedoben salt — defines the molecular entity recognized in pharmacopeial and regulatory contexts. Alternative ratios or the use of free inosine alone do not constitute the same therapeutic substance . The molecular weight of the complete complex is 1,115.23 g/mol (C52H78N10O17), while dimepranol acedoben itself has a molecular weight of 282.34 g/mol (C14H22N2O4) [2].

immunopharmacology drug composition complex formation

In Vivo Immunoenhancement: Dimepranol Acedoben-Containing Complex Increases Total Leukocytic Count and Globulin Levels in Vaccinated Broiler Chicks

In a controlled in vivo study of 150 broiler chicks, the dimepranol acedoben-containing complex (IAD) demonstrated statistically significant (P≤0.05) immunoenhancing effects when administered with infectious bronchitis virus vaccine [1]. IAD significantly increased total leukocytic count compared to control chicks, with increased granulocyte (neutrophils, eosinophils, basophils), lymphocyte, and monocyte counts. Additionally, IAD significantly increased total protein due to elevated plasma globulins relative to controls. The immune response to IB vaccine, measured by ELISA, was significantly (P≤0.05) enhanced in IAD plus vaccine groups versus vaccine-only controls. Most notably, survival following virulent IB virus challenge reached 100% in groups receiving IAD large dose plus vaccine [2].

veterinary immunology vaccine adjuvant poultry health

Rapid and Sustained NK Cell Increase: In Vivo Doubling of Natural Killer Cell Percentage Within 5 Days

A clinical trial evaluating the dimepranol acedoben-containing complex (IAD) in healthy volunteers demonstrated a rapid and sustained increase in the natural killer (NK) cell component of circulating lymphocytes [1]. For half the cohort, NK cells increased as a percentage of total peripheral blood lymphocytes within 1.5 hours of drug administration. By Day 5, all but one volunteer displayed higher NK cell percentages, with the elevation representing effectively a doubling or greater of baseline levels, and this increase was maintained through study termination [2]. The IAD-induced NK cells were phenotypically competent, expressing Granzyme A and Perforin, confirming functional immune enhancement rather than mere cell count elevation .

immunopharmacology NK cell biology antiviral immunity

Formulation Challenges: Poor Compression Properties Necessitate Specialized Excipient Systems for High-Dose Tablet Manufacturing

Inosine Acedoben Dimepranol (IAD) powder exhibits inherently poor compression properties, requiring wet granulation processing to produce viable high-dose tablets [1]. Formulation studies evaluating both 500 mg and 1000 mg IAD tablets identified optimal binder-lubricant systems to overcome these manufacturing challenges. For 500 mg tablets, the optimal formulation (batch IAD L03) employed glycerol dibehenate at 3.08% as lubricant, achieving acceptable hardness and friability parameters [2]. For 1000 mg tablets, the optimal formulation (batch IAD1000 L04) required a dual lubricant system of glycerol dibehenate at 2.94% plus magnesium stearate at 0.46% [3]. Dissolution testing of optimized formulations showed 74% inosine release and 79% 4-acetamido benzoic acid salt release at 30 minutes in pH 6.8 medium [4].

pharmaceutical formulation tablet manufacturing excipient optimization

Differential Cytokine Modulation: Enhanced TNF-α and IFN-γ Secretion with Concurrent IL-10 Suppression in Human Lymphocytes

In vitro studies using human peripheral blood lymphocyte cultures stimulated with phytohemagglutinin (PHA) revealed that the dimepranol acedoben-containing complex (Inos) differentially modulates cytokine production [1]. Inos significantly enhanced TNF-α secretion in both short-term (24-hour) and prolonged-term (72-hour) cultures, and enhanced IFN-γ production in 72-hour cultures. Notably, Inos suppressed IL-10 production by PHA-stimulated lymphocytes in a dose-dependent manner in both 24-hour and 72-hour cultures [2]. This cytokine profile — enhancement of Th1-associated cytokines (TNF-α, IFN-γ) with concomitant suppression of the Th2-associated regulatory cytokine IL-10 — distinguishes Inos from other immunomodulators that may non-selectively amplify both pro-inflammatory and regulatory responses.

cytokine biology immunomodulation Th1/Th2 balance

Validated Application Scenarios for Dimepranol Acedoben and Inosine Acedoben Dimepranol Complex Based on Quantitative Evidence


Analytical Reference Standard for Quality Control and Method Validation

Dimepranol acedoben (CAS 61990-51-0) serves as an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical analysis [1]. Its defined molecular weight (282.34 g/mol) and purity specifications (typically ≥98%, with impurity limits such as PABA ≤0.2% and total impurities ≤0.5%) enable accurate quantification of the salt component in finished drug products . This application is supported by the compound's availability with pharmacopeial traceability to USP or EP standards, making it suitable for ANDA (Abbreviated New Drug Application) regulatory submissions.

Immunopharmacology Research Requiring Quantifiable NK Cell Enhancement

The inosine acedoben dimepranol complex is appropriate for research applications requiring rapid and sustained natural killer cell enhancement, as demonstrated by clinical trial data showing NK cell doubling (≥100% increase) within 5 days of oral administration, with onset within 1.5 hours in 50% of subjects [1]. The NK cells induced are phenotypically competent (Granzyme A and Perforin positive), confirming functional immune enhancement . This application scenario is particularly relevant for antiviral immunity studies, cancer immunotherapy research, and investigations of innate immune modulation where quantifiable, time-defined NK cell responses are critical endpoints.

Pharmaceutical Formulation Development of High-Dose Immediate-Release Tablets

The formulation challenges documented for IAD powder — specifically poor compression properties necessitating wet granulation — make this compound an informative model system for pharmaceutical formulation development studies [1]. Researchers developing generic or novel IAD formulations can reference the established optimal excipient systems: for 500 mg tablets, glycerol dibehenate at 3.08% as lubricant; for 1000 mg tablets, a dual system of glycerol dibehenate at 2.94% plus magnesium stearate at 0.46% . The documented dissolution profiles (74% inosine and 79% PAcBA salt release at 30 minutes) provide benchmark values for formulation optimization and bioequivalence studies [2].

Veterinary Immunology and Vaccine Adjuvant Research

The in vivo immunoenhancement data in broiler chicks demonstrate applicability of the IAD complex in veterinary immunology research, particularly as a vaccine adjuvant [1]. The statistically significant (P≤0.05) increases in total leukocytic count, granulocytes, lymphocytes, monocytes, and plasma globulins — coupled with 100% survival following virulent challenge in IAD-plus-vaccine groups — establish quantifiable efficacy benchmarks . This application scenario is relevant for poultry health research, livestock vaccine development, and studies of immunomodulation in agricultural animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimepranol acedoben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.